molecular formula C20H21N3O2 B8093264 N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide

货号: B8093264
分子量: 335.4 g/mol
InChI 键: JVELXRPQMVXDDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxy derivatives

    Substitution Products: Various substituted benzamides

科学研究应用

Cancer Therapy

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide has been identified as a potent histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Breast Cancer

A study demonstrated that HDAC-IN-4 effectively reduced tumor growth in breast cancer models by promoting acetylation of histones, leading to the reactivation of tumor suppressor genes . The compound was shown to enhance the efficacy of conventional chemotherapeutics when used in combination therapies.

Neuroprotection

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Case Study: Huntington's Disease

In preclinical trials, this compound demonstrated the ability to reduce neurodegeneration in animal models of Huntington's disease. The mechanism involves the inhibition of HDAC6, which is associated with the clearance of misfolded proteins . This action helps maintain neuronal health and function.

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyHDAC inhibitionInduces apoptosis in tumor cells
NeuroprotectionInhibition of HDAC6Reduces neurodegeneration in animal models

生物活性

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide, also known as Tubastatin A, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 335.40 g/mol
  • CAS Number : 1252003-13-6

The compound is characterized by the presence of a hydroxylamine group and a benzamide structure, which contribute to its biological properties.

This compound functions primarily as a selective HDAC6 inhibitor . HDAC6 plays a crucial role in various cellular processes, including:

  • Protein degradation : By modulating the acetylation status of proteins involved in the cellular stress response.
  • Cellular signaling : Inhibition of HDAC6 can influence pathways related to inflammation and neurodegeneration.

Therapeutic Applications

  • Cancer Therapy
    • The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that Tubastatin A can enhance the efficacy of other chemotherapeutic agents by promoting the acetylation of tubulin, leading to disrupted microtubule dynamics and enhanced apoptosis in cancer cells .
  • Neurodegenerative Diseases
    • Tubastatin A has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting HDAC6, it may promote neuroprotection and improve cognitive function through enhanced protein homeostasis .

In Vitro Studies

Research has shown that Tubastatin A exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50_{50} (μM)
NCI-H23 (Lung Cancer)1.76 ± 0.19
HCT-15 (Colon Cancer)5.33 ± 0.67
DU-145 (Prostate)2.28 ± 0.22

These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types .

In Vivo Studies

In animal models, Tubastatin A has demonstrated promising results in reducing amyloid plaque formation and improving cognitive deficits associated with Alzheimer's disease. The compound's ability to enhance histone acetylation has been correlated with improved synaptic function and memory retention .

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of Tubastatin A in combination with other chemotherapeutic agents on patients with advanced solid tumors. The results indicated that patients receiving the combination therapy exhibited improved progression-free survival compared to those receiving standard treatments alone .

Case Study 2: Neuroprotection

In a study involving transgenic mice models of Alzheimer's disease, Tubastatin A administration resulted in decreased tau hyperphosphorylation and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

属性

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELXRPQMVXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。